Flunarizine hydrochloride
Descripción general
Descripción
Flunarizine hydrochloride is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . It is used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .
Synthesis Analysis
Flunarizine has been labeled with the positron-emitter 18F. 4-[18F]Fluoro-4-fluorobenzhydryl chloride was prepared in three steps from no-carrier-added [18F]fluoride ion, and used in the alkylation of N-cinnamylpiperazine to give [18F]flunarizine .Molecular Structure Analysis
The structural assignments of Flunarizine and β-CD protons were determined by 1H NMR and 2D 1H-1H COSY NMR spectroscopy . 1H NMR spectroscopic studies of Flunarizine, β-CD and their mixtures confirmed the formation of β-CD-Flunarizine inclusion complex in solution .Chemical Reactions Analysis
The development of methods for the assay and content uniformity of flunarizine dihydrochloride in tablets was successfully done by HPLC using C18 5 μm (4.6x150) mm column, mixture methanol, and phosphate buffer-triethylamine pH 3.5 at a ratio of (75:25) as the mobile phase at a flow rate of 1 mL/min using UV detector at 253 nm .Aplicaciones Científicas De Investigación
Treatment of Cerebral Arteriosclerosis
Flunarizine hydrochloride has demonstrated efficacy in the treatment of cerebral arteriosclerosis. Clinical studies have shown that it significantly increases the effective treatment rate compared to control groups, suggesting its potential as a therapeutic agent in this context (Wei Nin, 2013).
Adjuvant Treatment of Refractory Epilepsy
In the realm of epilepsy treatment, flunarizine hydrochloride has been used as an adjunctive therapy in patients with refractory epilepsy. Clinical trials indicate that it can effectively reduce seizure frequency and improve patient outcomes (Xia Wenjie, 2013).
Role in Intracerebral Hemorrhage
Research on rat models of intracerebral hemorrhage (ICH) suggests that flunarizine hydrochloride can reduce brain injury, cell apoptosis, and activate neuroprotective pathways, highlighting its potential role in treating secondary brain injury following ICH (Jianping Niu & R. Hu, 2017).
Treatment of Focal Cerebral Ischemia-Reperfusion Injury
Studies have found that pretreatment with flunarizine hydrochloride can mitigate damage caused by focal ischemia-reperfusion in hyperglycemic rats, indicating its possible use in stroke prevention or treatment (Wang Xu-gang, 2012).
Migraine Prophylaxis
Flunarizine hydrochloride has been investigated for its effectiveness in migraine prophylaxis. It is used both alone and in combination with other treatments, showing improvement in patient quality of life and emotional well-being (Ya-lan Pan, 2018).
Preventing Recurrence of Cerebral Infarction
Long-term treatment with flunarizine hydrochloride has shown efficacy in preventing the recurrence of cerebral infarction. Clinical studies indicate that it can improve treatment outcomes and reduce recurrence rates, along with positively impacting related indices such as blood viscosity and platelet aggregation rates (Ying Zhi-qiang, 2007).
Nanotechnology in Drug Delivery
Innovations in nanotechnology have led to the development of flunarizine dihydrochloride nanoemulsions for nasal drug delivery, aimed at enhancing drug solubility and achieving faster therapeutic effects. This represents a novel approach to administering the drug (Kaur Harjot, Newton A M John, & Reeta, 2016).
Intraocular Administration for Ischemic Cerebral Vascular Diseases
Research exploring the intraocular administration of flunarizine hydrochloride for treating ischemic cerebral vascular diseases (ICVD) suggests a novel route of administration that might be more effective and targeted compared to traditional methods (Manman Dai et al., 2020).
Treatment of Tinnitus
Flunarizine hydrochloride, when combined with other medications, has been investigated for its effectiveness in treating tinnitus, showing promising results in improving symptoms and patient outcomes (Wei Jin-lon, 2015).
Pharmaceutical Quality Control
Flunarizine hydrochloride is also the subject of research in pharmaceutical quality control, including methods for determining its content uniformity in tablet forms, which is crucial for ensuring the efficacy and safety of the drug in clinical use (Hao Hong-fe, 2013).
Safety And Hazards
Direcciones Futuras
Flunarizine has been used for more than three decades for the prophylactic management of migraine . Theories suggest that flunarizine may act through multiple mechanisms such as inhibition of cortical spreading depression, neurogenic inflammation, and channelopathy . It has a manageable safety profile with weight gain and drowsiness being commonly reported .
Propiedades
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H/b7-4+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMOPXNWTYEHI-RDRKJGRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52468-60-7 (Parent) | |
Record name | Flunarizine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80184554 | |
Record name | Flunarizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flunarizine hydrochloride | |
CAS RN |
27064-95-5, 30484-77-6 | |
Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027064955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunarizine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunarizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUNARIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11102TO53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.